Diethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanosuccinate
Overview
Description
Diethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanosuccinate is an organic compound with the molecular formula C15H19NO6 It is a derivative of malonic acid and is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanosuccinate typically involves the following steps:
Formation of the Enolate Ion: The starting material, diethyl malonate, is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion is then alkylated with a suitable alkyl halide to introduce the desired substituents.
Introduction of the Benzyloxycarbonyl Group: The amino group is protected by reacting it with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or alcohols.
Substitution: Various substituted malonates or cyano derivatives.
Scientific Research Applications
Diethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanosuccinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of peptide mimetics and enzyme inhibitors.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Diethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanosuccinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The benzyloxycarbonyl group serves as a protecting group for the amino functionality, allowing selective reactions to occur at other sites. The cyano group can participate in nucleophilic addition or substitution reactions, making the compound versatile in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler derivative of malonic acid without the benzyloxycarbonyl and cyano groups.
Diethyl 2-aminomalonate: Lacks the benzyloxycarbonyl protecting group.
Diethyl 2-cyanomalonate: Does not have the amino group protected by the benzyloxycarbonyl group.
Uniqueness
Diethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanosuccinate is unique due to the presence of both the benzyloxycarbonyl protecting group and the cyano group. This combination allows for selective reactions and the synthesis of complex molecules that are not easily accessible using simpler derivatives.
Properties
IUPAC Name |
diethyl 2-cyano-2-(phenylmethoxycarbonylamino)butanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6/c1-3-23-14(20)10-17(12-18,15(21)24-4-2)19-16(22)25-11-13-8-6-5-7-9-13/h5-9H,3-4,10-11H2,1-2H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBJZPRYXPGLCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C#N)(C(=O)OCC)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.